tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate, also known as tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound with the molecular formula C₁₀H₁₈BrNO₂ and a molecular weight of 264.159 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the bromomethyl group at the 2-position and the tert-butyl ester at the carboxylate position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
The compound is characterized by its physical properties, including a density of approximately 1.3 g/cm³ and a boiling point of about 300 °C. Its flash point is reported to be around 135 °C, indicating it may require careful handling due to flammability concerns .
These reactions highlight its utility as an intermediate in organic synthesis and drug development .
While specific biological activity data for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of pyrrolidine are known for their roles in pharmacology, including potential anti-inflammatory and analgesic effects. The presence of the bromomethyl group may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry .
The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves several steps:
These methods provide a pathway for synthesizing this compound in laboratory settings .
tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate has potential applications in various fields:
Its versatility makes it an important compound in both academic and industrial research settings .
Interaction studies involving tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate could focus on its reactivity with various nucleophiles or its binding affinity to specific biological targets. Such studies are essential for understanding how this compound may function within biological systems or contribute to therapeutic effects when modified into more complex structures .
Several compounds share structural similarities with tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | 0.86 |
(R)-tert-Butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | 0.86 |
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | 169457-73-2 | 0.86 |
(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate | 137496-71-0 | 0.85 |
tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | 0.96 |
These compounds demonstrate variations in their structure, particularly regarding the position of substituents on the pyrrolidine ring or different functional groups, which can significantly influence their chemical behavior and biological activity .
The unique combination of the bromomethyl group and the tert-butyl ester distinguishes tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate from these similar compounds, providing opportunities for targeted modifications and applications in synthetic chemistry and drug discovery.